molecular formula C14H6N3NaO5S B12740112 sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate CAS No. 70321-84-5

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

Cat. No.: B12740112
CAS No.: 70321-84-5
M. Wt: 351.27 g/mol
InChI Key: HVQDGOPDEZCEOF-UHFFFAOYSA-M
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Description

Sodium 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a polycyclic heteroaromatic compound featuring a fused naphthoquinone core integrated with a benzotriazole moiety and a sulfonate group. The sodium counterion enhances water solubility, making it suitable for applications in pharmaceuticals, dyes, or surfactants. Its structure combines redox-active quinone groups (6,11-dioxo) with a sulfonate (-SO₃⁻) substituent, which modulates electronic properties and solubility .

Properties

CAS No.

70321-84-5

Molecular Formula

C14H6N3NaO5S

Molecular Weight

351.27 g/mol

IUPAC Name

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

InChI

InChI=1S/C14H7N3O5S.Na/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1

InChI Key

HVQDGOPDEZCEOF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves multi-step organic reactions. One common method involves the reaction of naphthoquinone with benzotriazole under specific conditions to form the core structure. The sulfonation of the resulting compound is then carried out using sulfuric acid or other sulfonating agents to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Thieno[2,3-e][1,2,3]Triazolo[1,5-a]Pyrimidines

Structural Differences :

  • Replace the naphthoquinone-benzotriazole system with a thiophene-triazolopyrimidine scaffold.
  • Lack sulfonate groups, reducing water solubility compared to the target compound.

Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines

Structural Differences :

  • Feature pyrazole and triazole rings fused to pyrimidine.
  • Methyl substituents at C2 or C3 alter NMR chemical shifts (e.g., C3-CH₃ in triazolo[4,3-c]pyrimidines appears downfield vs. C2-CH₃ in triazolo[1,5-c] analogs) .

Physicochemical Properties :

  • Non-sulfonated analogs exhibit lower solubility in aqueous media.
  • Electron-impact mass spectra show similar fragmentation patterns despite structural isomerism .

Sulfonated Aromatic Compounds (e.g., Phenylbenzimidazolesulfonic Acid)

Functional Similarities :

  • Sulfonate groups enhance solubility and stability in aqueous environments, as seen in phenylbenzimidazolesulfonic acid (PBSA), a UV filter .

Structural Contrasts :

  • PBSA lacks fused heterocyclic systems, reducing complexity compared to the target compound.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Water Solubility Bioactivity (Inferred)
Target Compound Naphtho[2,3-e]benzotriazole-quinone -SO₃⁻, 6,11-dioxo High Potential redox-mediated cytotoxicity
Thieno[2,3-e]triazolopyrimidines Thiophene-triazolopyrimidine None Moderate Low anticancer activity
Pyrazolo-triazolopyrimidines Pyrazole-triazolopyrimidine Methyl substituents Low Not reported
Phenylbenzimidazolesulfonic Acid Benzimidazole -SO₃⁻ High UV absorption

Discussion of Research Findings

  • Solubility and Bioavailability: The sulfonate group in the target compound confers superior aqueous solubility compared to non-sulfonated heterocycles like thienotriazolopyrimidines .
  • Electronic Properties: The 6,11-dioxo groups may enable redox activity, analogous to naphthoquinones in , which undergo bromination in acidic media .

Biological Activity

Sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a synthetic compound that belongs to the benzotriazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
CAS Number 6415467
Molecular Formula C14H7N3O5S
Molecular Weight 305.28 g/mol
IUPAC Name Sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

The biological activity of sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds in the benzotriazole class exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against strains such as Escherichia coli and Candida albicans, demonstrating moderate to potent activity depending on structural modifications .
  • Antiviral Properties : Recent research indicates that benzotriazole derivatives can inhibit viral replication. For example, specific compounds have shown selective activity against viruses like Coxsackievirus B5 (CVB5) and Respiratory Syncytial Virus (RSV), with effective concentrations (EC50) ranging from 6 to 52 µM .
  • Antiparasitic Effects : Some derivatives have demonstrated growth inhibitory effects against protozoan parasites such as Trypanosoma cruzi, with significant reductions in parasite viability observed at various concentrations .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A series of benzotriazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The most effective compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/ml against Candida albicans .
  • Antiviral Screening :
    • In a study assessing the antiviral potential of various benzotriazoles, sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate was evaluated for its protective effects against CVB5 infection in vitro. The compound demonstrated significant cell protection when cells were pre-treated prior to viral exposure .
  • Antiparasitic Activity Against Trypanosoma cruzi :
    • Research involving the testing of N-benzenesulfonyl derivatives of benzotriazoles revealed that certain compounds effectively inhibited the growth of epimastigotes and trypomastigotes of Trypanosoma cruzi, with reductions in parasite numbers exceeding 64% at optimal concentrations .

Summary of Biological Activities

The table below summarizes the biological activities associated with sodium; 6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate:

Biological ActivityTarget Organism/ConditionObserved Effect
AntibacterialEscherichia coli, Bacillus subtilisModerate to potent inhibition
AntifungalCandida albicansMIC values ranging from 12.5 to 25 µg/ml
AntiviralCoxsackievirus B5EC50 values between 6 and 52 µM
AntiparasiticTrypanosoma cruziGrowth inhibition >64% at optimal doses

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